molecular formula C18H17F2N3O2 B4682322 [4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-15-3

[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Número de catálogo: B4682322
Número CAS: 937607-15-3
Peso molecular: 345.3 g/mol
Clave InChI: SFMFCTLBDXFJHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-(Difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a pyrazolo[3,4-b]pyridine derivative with a substituted acetic acid moiety. Its structure features:

  • Difluoromethyl at position 4 (electron-withdrawing group).
  • 4-Ethylphenyl at position 6 (aromatic substituent enhancing lipophilicity).
  • Methyl at position 3 (steric and electronic modulator).

The acetic acid group enables salt formation or conjugation, critical for pharmacokinetic optimization .

Propiedades

IUPAC Name

2-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-3-11-4-6-12(7-5-11)14-8-13(17(19)20)16-10(2)22-23(9-15(24)25)18(16)21-14/h4-8,17H,3,9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMFCTLBDXFJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126427
Record name 4-(Difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937607-15-3
Record name 4-(Difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937607-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Mol. Wt. Substituents (Positions) Purity Key Properties
[4-(Difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₈H₁₇F₂N₃O₂ ~353.35 4-(CF₂H), 6-(4-ethylphenyl), 3-CH₃ 95%* High lipophilicity (estimated logP ~2.5); moderate solubility (logSw ~-1.5)
2-[4-(Difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₅H₁₅F₂N₅O₂ 335.31 4-(CF₂H), 6-(1-ethylpyrazole), 3-CH₃ 95% Lower molecular weight; enhanced hydrogen bonding (5 acceptors, 1 donor)
2-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₇H₁₅F₂N₃O₃ 347.32 4-(CF₂H), 6-(4-methoxyphenyl), 3-CH₃ 95% Improved solubility due to methoxy group; CAS 937607-18-6
2-[3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₈H₁₉F₂N₃O₂ 375.38 3-cyclopropyl, 4-(CF₂H), 6-(4-ethylphenyl) 95% Increased steric bulk; higher molecular weight
2-[4-(Trifluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₇H₁₄F₃N₃O₃ 365.31 4-(CF₃), 6-(2-methoxyphenyl), 3-CH₃ 97% Enhanced metabolic stability due to CF₃; CAS 937605-90-8

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (CF₂H, CF₃): Improve metabolic stability and binding affinity to hydrophobic enzyme pockets. The trifluoromethyl analog (365.31 Da) exhibits superior stability compared to difluoromethyl derivatives . Aromatic Substituents: The 4-ethylphenyl group increases lipophilicity (logP ~2.5), while 4-methoxyphenyl enhances water solubility via hydrogen bonding .

Synthetic Pathways: Most analogs are synthesized via multicomponent reactions in ionic liquids (e.g., [bmim][BF₄]) with FeCl₃ catalysis, as described for pyrazolo[3,4-b]pyridin-6-ones . Ethyl cyanoacetate and substituted pyrazole amines are common precursors .

Biological Relevance :

  • The acetic acid moiety enables salt formation (e.g., sodium or potassium salts) for improved bioavailability.
  • Analogs with trifluoromethyl or cyclopropyl groups are prioritized in drug discovery for their optimized pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Reactant of Route 2
[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.